2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Description
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C9H11N3O/c1-2-3-7-11-6-4-5-10-9(13)8(6)12-7/h4-5H,2-3H2,1H3,(H,10,13)(H,11,12) |
InChI Key |
SDFSSPVHQLUNTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC2=C(N1)C=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reactions Involving Aminoazoles
Other synthetic routes involve multicomponent reactions of aminoazoles with aldehydes and ketones under solvent-free or mild conditions, producing fused heterocycles including imidazo derivatives. These methods offer diversity-oriented synthesis but may require optimization for specific substitution patterns like the propyl group.
Catalytic Cyclizations
Pd- or Cu-catalyzed amidation and cyclization reactions of halo-substituted aminopyridines have been reported for imidazo[4,5-b]pyridines but suffer from drawbacks such as toxic catalysts, harsh conditions, and limited substrate scope.
Summary Table Comparing Preparation Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| One-pot SNAr-Reduction-Cyclization | Uses 2-chloro-3-nitropyridine, amines, aldehydes in H2O-IPA; Zn/HCl reduction | Green solvent, catalyst-free, high yield, simple workup | Requires heating, longer reaction time |
| Multicomponent Aminoazole Reactions | Aminoazoles + aldehydes + ketones under heating or solvent-free | Diversity-oriented, mild conditions | May have complex mixtures, less regioselective |
| Pd/Cu-Catalyzed Cyclizations | Haloaminopyridines with amines under Pd/Cu catalysis | Regioselective, broad substrate scope | Expensive/toxic catalysts, harsh conditions |
Experimental Procedure Example for this compound
SNAr Reaction:
Dissolve 2-chloro-3-nitropyridine (1 equiv) and propylamine (1 equiv) in a 1:1 mixture of water and isopropanol (5 mL). Stir at 80 °C for 2 hours.Reduction:
Add zinc dust (1 equiv) and concentrated HCl (0.5 equiv), continue stirring at 80 °C for 45 minutes.Cyclization:
After removing zinc by centrifugation, add formaldehyde (1 equiv) and heat at 85 °C for 10 hours.Workup: Cool reaction mixture, extract with ethyl acetate, dry over MgSO4, evaporate solvent, and purify by silica gel chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: N-oxides
Reduction: Reduced imidazo[4,5-c]pyridine derivatives
Substitution: Substituted imidazo[4,5-c]pyridine derivatives
Scientific Research Applications
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one involves its interaction with molecular targets such as DNA-dependent protein kinase (DNA-PK). By inhibiting DNA-PK, the compound can interfere with the repair of radiation-induced DNA double-strand breaks, thereby enhancing the efficacy of radiation therapy in cancer treatment . The compound’s structure allows it to selectively bind to the active site of DNA-PK, blocking its activity and preventing the repair of damaged DNA .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Structure Variations
The imidazo[4,5-c]pyridine core is shared across multiple bioactive compounds. Key comparisons include:
Key Insights :
- Heterocycle Replacement : Thiazolo[4,5-c]pyridines (e.g., 7-iodo-2-methyl derivative) exhibit distinct target selectivity due to sulfur substitution, favoring neurological applications .
- Nitro Substituents: 7-Nitroimidazopyridinones demonstrate broad pharmacological activities, suggesting nitro groups enhance interaction with diverse biological targets .
Substituent Effects on Bioactivity
Substituents at positions 2, 5, and 7 critically influence activity:
Table 2: Substituent Impact on MurC Inhibition (Sartan Analogues)
| Compound | Position 5 Substituent | IC₅₀ (µM) | Notes |
|---|---|---|---|
| 15 | tert-Butyl | Inactive | Bulky groups reduce inhibition |
| 17 | Benzyl | ~100 | Aromatic groups tolerated |
| Target | 2-Propyl | N/A | Hypothesized optimal size |
Research Findings and Therapeutic Potential
- Sartans : Imidazo[4,5-c]pyridine derivatives inhibit MurC (IC₅₀ ~100 µM) and are lead candidates for antibacterial agents .
- Nitroimidazopyridinones: Exhibit submicromolar IC₅₀ values in anticancer assays, driven by nitro group redox activity .
- Thiazolo Analogues : 7-Iodo-2-methyl-thiazolo[4,5-c]pyridin-4-one shows promise as a glutamate receptor antagonist for neurological disorders .
Biological Activity
2-Propyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article aims to explore the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound this compound features a unique imidazo-pyridine structure that contributes to its biological activity. The molecular formula is C11H14N2O, with a molecular weight of 190.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C11H14N2O |
| Molecular Weight | 190.25 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression and other diseases. For instance, it has been shown to inhibit Src family kinases (SFKs), which play a crucial role in cell signaling pathways related to cancer cell proliferation and survival .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines:
- Cell Lines Tested : U87 (glioblastoma), U251 (glioblastoma), T98G (glioblastoma)
- IC50 Values : The compound showed IC50 values in the submicromolar range against these cell lines, indicating potent activity comparable to established SFK inhibitors like PP2 .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other pharmacological effects:
- Anti-inflammatory Activity : Research indicates potential anti-inflammatory effects through modulation of inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against specific bacterial strains.
Case Study 1: Src Kinase Inhibition
A study focused on the inhibition of Src kinases by derivatives of imidazo[4,5-c]pyridin-4-one found that this compound significantly inhibited SFKs in vitro. Molecular dynamics simulations revealed binding interactions at the ATP-binding site of SFKs, providing insights into its mechanism of action .
Case Study 2: Dual Activity as AT1 Antagonist and PPARγ Agonist
Another investigation identified derivatives related to imidazo[4,5-c]pyridin-4-one that acted as dual angiotensin II type 1 (AT1) receptor antagonists and PPARγ partial agonists. This dual activity suggests that similar modifications could enhance the therapeutic profile of compounds based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
